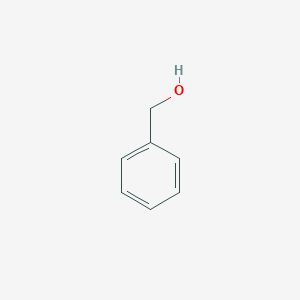

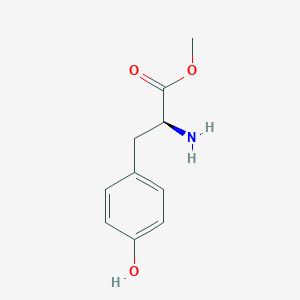

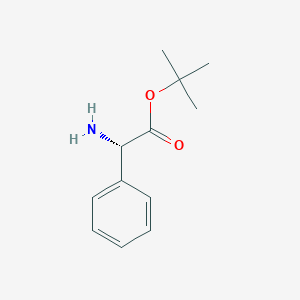

(S)-tert-Butyl 2-amino-2-phenylacetate

Vue d'ensemble

Description

(S)-tert-Butyl 2-amino-2-phenylacetate, also known as (S)-tert-butyl 2-amino-2-phenylacetate, is a novel compound that has been studied for its potential applications in the fields of chemistry and biochemistry. It has been found to be a useful reagent for the synthesis of various compounds, and its mechanism of action and biochemical and physiological effects have been extensively studied. This article will provide an overview of (S)-tert-butyl 2-amino-2-phenylacetate, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Biomedical Research: Peptide-Based Hydrogels

In biomedical research, H-PHG-OTBU is utilized in the creation of peptide-based hydrogels (PHGs) . These hydrogels are promising materials for biological, biomedical, and biotechnological applications, such as drug delivery systems and diagnostic tools for imaging. The self-assembling properties of peptides containing H-PHG-OTBU allow for the formation of hydrogels that can be used in tissue engineering , providing a physiologically relevant environment for in vitro experiments.

Tissue Engineering

The self-supporting nature of hydrogels made with H-PHG-OTBU makes them suitable for tissue engineering applications . They can support cell adhesion, survival, and duplication, acting as scaffolds for tissue regeneration. This is particularly useful in regenerative medicine, where damaged tissues need to be replaced or repaired.

Diagnostic Imaging

H-PHG-OTBU: derivatives can be used to enhance the properties of contrast agents in diagnostic imaging . The compound’s ability to form stable hydrogels can improve the delivery and retention of imaging agents in specific tissues, thus enhancing the quality of images obtained from MRI or ultrasound.

Mécanisme D'action

Target of Action

Similar compounds such as phenylglycine derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s structurally similar to phenylglycine, which suggests it might share some of its biochemical properties . Phenylglycine derivatives can act as inhibitors or activators of certain enzymes, affecting their function .

Biochemical Pathways

Phenylglycine derivatives are known to be involved in various biochemical reactions, suggesting that (s)-tert-butyl 2-amino-2-phenylacetate might have similar effects .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on its structural similarity to phenylglycine, it might influence the activity of certain enzymes, potentially leading to changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (S)-tert-Butyl 2-amino-2-phenylacetate .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-amino-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLYKRGXTOVWFL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426832 | |

| Record name | (S)-tert-Butyl 2-amino-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-amino-2-phenylacetate | |

CAS RN |

53934-78-4 | |

| Record name | (S)-tert-Butyl 2-amino-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | H-Phg-OtBu | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.